Suberosin
Overview
Description
Suberosin is a member of the class of coumarins in which the coumarin ring is substituted at positions 6 and 7 by a 3-methylbut-2-en-1-yl group and a methoxy group, respectively. A natural product found in Citropsis articulata. It has a role as a plant metabolite and an anticoagulant. It is a member of coumarins and an aromatic ether. It is functionally related to a 7-demethylthis compound.
This compound is a natural product found in Zanthoxylum ovalifolium, Semenovia dasycarpa, and other organisms with data available.
Mechanism of Action
Target of Action
Suberosin, a prenylated coumarin, primarily targets the transcription factors NF-AT and NF-κB . These transcription factors play a crucial role in the regulation of genes that control immune responses, making them significant in the context of inflammation and immunity .
Mode of Action
This compound interacts with its targets, the transcription factors NF-AT and NF-κB, to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA) . This interaction results in the arrest of cell cycle progression from the G1 transition to the S phase .
Biochemical Pathways
This compound modulates several biochemical pathways, including the ACSL4-LPCAT3 and PI3K-AKT signaling pathways . The modulation of these pathways helps inhibit ferroptosis, a form of regulated cell death . Additionally, it downregulates the mRNA expressions of LOX, ACSL4, LPCAT3, promotes GPX4 activity, and upregulates mRNA levels of AKT/PI3K/GSK3β .
Result of Action
The action of this compound results in the inhibition of ferroptosis and the mitigation of cardiomyopathy in diabetic rats . It reduces MDA levels in heart tissue and serum iron concentration (biomarkers of ferroptosis), and helps retain the normal histoarchitecture of cardiomyocytes in diabetic rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when this compound is allowed to stand in chloroform at room temperature with access to atmospheric oxygen, photooxidation occurs . .
Biochemical Analysis
Biochemical Properties
Suberosin is a lipid-phenolic biopolyester . It contains a variety of C16–C24 chain-length aliphatics, such as ω-hydroxy fatty acids, α,ω-dicarboxylic fatty acids, and primary fatty alcohols . It also contains high amounts of glycerol and phenolics, especially ferulic acid . The suberin polymer, which this compound is a part of, interacts with various enzymes including β-ketoacyl-CoA synthases, fatty acyl reductases, long-chain acyl-CoA synthetases, cytochrome P450 monooxygenases, glycerol 3-phosphate acyltransferases, and phenolic acyltransferases .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to suppress the proliferation of human peripheral blood mononuclear cells . It also inhibits the expression of interleukin-2 (IL-2), interferon-g (IFN-g), and cyclins D3 .
Molecular Mechanism
This compound’s molecular mechanism of action involves its interaction with various biomolecules. For instance, it has been found to inhibit the DNA binding activity and nuclear translocation of transcription factors NF-AT and NF-kB . It also decreases the rise in intracellular Ca2+ concentration in cells stimulated with phytohemagglutinin .
Dosage Effects in Animal Models
In animal models, specifically diabetic Sprague Dawley rats, this compound has been shown to have significant effects. Co-administration of this compound with thiazolidinedione mitigates thiazolidinedione-induced cardiomyopathy in these rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. Phase I metabolism, especially hydroxylation, was found to provide a predominant metabolic pathway of this compound in human liver microsomes .
Subcellular Localization
Subcellular localization studies have shown that the core reactions of the suberin biosynthetic pathway, which includes this compound, are membrane localized and occur at the endoplasmic reticulum .
Properties
IUPAC Name |
7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZDAYHEZSRVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206820 | |
Record name | Suberosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-31-7 | |
Record name | Suberosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suberosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suberosin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Suberosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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